6-Fluoro-1-methylquinazolin-4(1H)-one
Description
Significance of Quinazolinones as Privileged Heterocyclic Structures in Drug Discovery
The term "privileged structure" is conferred upon molecular scaffolds that can bind to multiple, diverse biological targets, leading to a wide range of pharmacological activities. eco-vector.com Quinazolinones are considered a quintessential example of such a structure for several key reasons. researchgate.neteco-vector.com Their rigid, yet versatile, framework serves as a template for designing molecules with specific three-dimensional orientations, enabling high-affinity interactions with various enzymes and receptors.
The stability of the quinazolinone ring system and the relative ease of its synthesis and functionalization further enhance its appeal to medicinal chemists. researchgate.netcnr.it This synthetic accessibility allows for the creation of large libraries of derivatives, where substitutions at various positions on the quinazoline (B50416) core can dramatically alter the compound's biological profile. researchgate.netnih.gov Consequently, quinazolinone derivatives have been successfully developed into a broad spectrum of therapeutic agents, exhibiting activities that include anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antihypertensive effects. uran.uamdpi.comnih.govscispace.commdpi.com The quinazolinone moiety is present in numerous natural alkaloids and is a core component of several marketed drugs. researchgate.netcnr.it
Overview of Fluorine's Role in Medicinal Chemistry and its Integration into Quinazolinone Frameworks
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to optimize molecular properties. biomedpharmajournal.org As the most electronegative element, fluorine's small size allows it to act as a bioisostere of a hydrogen atom, yet its unique electronic properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. smolecule.comnih.gov
Key effects of incorporating fluorine include:
Enhanced Metabolic Stability: Fluorine substitution at metabolically labile sites, particularly on aromatic rings, can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life. biomedpharmajournal.orgnih.gov
Increased Binding Affinity: The strong carbon-fluorine bond and the ability of fluorine to participate in favorable electrostatic interactions can lead to enhanced binding affinity with target proteins. biomedpharmajournal.orgnih.gov
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity (pKa), and membrane permeability, which are critical for absorption, distribution, and excretion. biomedpharmajournal.orgsmolecule.comdrugbank.com
Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a biological target. biomedpharmajournal.orgsmolecule.com
Given these advantages, the integration of fluorine into the privileged quinazolinone scaffold is a logical and powerful approach in drug design. Placing a fluorine atom at specific positions, such as the C-6 position, can synergistically enhance the inherent biological activities of the quinazolinone core, leading to compounds with improved potency and drug-like properties. smolecule.comdrugbank.com
Research Focus on 6-Fluoro-1-methylquinazolin-4(1H)-one and its Derivatives
Building upon the established significance of both the quinazolinone scaffold and the strategic use of fluorine, research has increasingly focused on specific fluorinated quinazolinone cores. The 6-fluoro-quinazolin-4(1H)-one framework, particularly with N-1 methylation, serves as a key building block for a new generation of therapeutic candidates. The methyl group at the N-1 position can further enhance metabolic stability and modulate solubility and binding interactions.
Derivatives of this core structure have been investigated for a range of therapeutic applications, demonstrating the platform's versatility. Key areas of research include the development of novel anticonvulsants, anticancer agents targeting specific kinases, and antimicrobial compounds. The fluorine atom at the C-6 position is often highlighted for its role in enhancing the pharmacokinetic and pharmacodynamic properties of these derivatives. smolecule.com The following sections will explore detailed research findings related to the diverse biological activities of compounds derived from the this compound scaffold.
Interactive Data Table: Biological Activities of 6-Fluoro-Quinazolinone Derivatives
| Compound Class | Therapeutic Area | Key Findings | Target/Mechanism of Action | Reference |
|---|---|---|---|---|
| N-substituted-6-fluoro-quinazoline-4-amines | Anticonvulsant | Compounds 5b, 5c, and 5d showed higher anticonvulsant activity than reference drugs methaqualone and valproate. | High affinity for the GABA-A Receptor. | smolecule.com |
| 6-fluoro-(3-fluorophenyl)-4-(3-methoxyanilino)quinazoline (LJJ-10) | Anticancer (Osteosarcoma) | Exhibited inhibitory effects on the migration and invasion of U-2 OS cells. | Targets Insulin-like growth factor-I receptor (IGF-1R). | biomedpharmajournal.org |
| 6-fluoro quinazolin-4(3H)-one hydrazide derivatives | Anticancer | Showed increased cytotoxic activity against A2780 cancer cell lines. | Tyrosine Kinase Inhibition. | drugbank.com |
| 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives | Anticancer (NSCLC) | Compound 7i and 7m showed potent inhibitory activity against HCC827 cells. | PI3K/Akt pathway inhibition. | |
| 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives | Anticancer (Breast Cancer) | Compound 16h was the most potent cytotoxic agent against tested cancer cells. | Aurora A kinase inhibition. |
Structure
3D Structure
Properties
Molecular Formula |
C9H7FN2O |
|---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
6-fluoro-1-methylquinazolin-4-one |
InChI |
InChI=1S/C9H7FN2O/c1-12-5-11-9(13)7-4-6(10)2-3-8(7)12/h2-5H,1H3 |
InChI Key |
CVPOYKLMLMPDFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=O)C2=C1C=CC(=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for 6 Fluoro 1 Methylquinazolin 4 1h One and Its Analogues
General Synthetic Strategies for Quinazolinone Derivatives
The construction of the quinazolinone ring system can be achieved through a variety of synthetic approaches. These methods offer chemists the flexibility to introduce a wide range of substituents and functional groups onto the core structure, enabling the exploration of structure-activity relationships. Key strategies include classical cyclocondensation reactions, the use of reactive intermediates like benzoxazinones, and modern transition-metal-catalyzed cross-coupling reactions.
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone of quinazolinone synthesis, involving the formation of the heterocyclic ring from acyclic precursors in a single step. The most prominent of these is the Niementowski quinazoline (B50416) synthesis, which involves the reaction of an anthranilic acid with an amide at high temperatures. wikipedia.orgnih.gov This method is one of the most common for forming the 3H-quinazolin-4-one ring. nih.gov For instance, heating 2-amino-5-bromobenzoic acid with formamide (B127407) at 130 °C provides 6-bromoquinazolin-4(3H)-one in high yield. nih.gov Microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating. nih.govijarsct.co.in
Table 1: Examples of Cyclocondensation Reactions for Quinazolinone Synthesis
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Anthranilic Acid, Formamide | Heat, 130-135 °C, 2 h | Quinazolin-4(3H)-one | Moderate | nih.gov |
| 2-Amino-5-bromobenzoic Acid, Formamide | Heat, 130 °C, 4 h | 6-Bromoquinazolin-4(3H)-one | 91% | nih.gov |
| Anthranilic Acids, Amides | Microwave Irradiation (MWI) | Substituted Quinazolin-4(3H)-ones | Improved Yields | nih.gov |
Reactions Involving Benzoxazinone (B8607429) Intermediates
A widely used two-step approach to quinazolinones involves the initial formation of a 4H-3,1-benzoxazin-4-one intermediate. This is typically accomplished by reacting anthranilic acid with an acid anhydride (B1165640) (like acetic anhydride) or an acyl chloride. The resulting benzoxazinone is a reactive intermediate that readily undergoes reaction with a primary amine or other nitrogen nucleophiles to yield the desired N-3 substituted quinazolinone. ijprajournal.com For example, the condensation of anthranilic acid with benzoyl chloride in pyridine (B92270) yields 2-phenylbenzo[d] wikipedia.orgijprajournal.comoxazin-4-one, which upon treatment with hydrazine (B178648) hydrate, produces 3-amino-2-phenyl-1H-quinazolin-4-one. ijprajournal.com
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling)
Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of complex organic molecules, including quinazolinones. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. For instance, Suzuki cross-coupling reactions can be used to introduce aryl or heteroaryl substituents onto a pre-formed quinazolinone scaffold. A key example involves the coupling of 3-benzyl-6-bromoquinazolin-4(3H)-one with (2-aminobenzo[d]thiazol-5-yl)boronic acid using a palladium catalyst like Pd(dppf)Cl₂ to form a C-C bond at the 6-position. nih.gov
Table 2: Palladium-Catalyzed Suzuki Coupling for Quinazolinone Functionalization
| Quinazolinone Substrate | Coupling Partner | Catalyst/Reagents | Product | Reference |
|---|---|---|---|---|
| 3-Benzyl-6-bromoquinazolin-4(3H)-one | (2-Aminobenzo[d]thiazol-5-yl)boronic acid | Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/water | 3-Benzyl-6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one | nih.gov |
Multicomponent and Domino Synthetic Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer a highly efficient route to complex quinazolinones. These reactions are valued for their atom economy and operational simplicity. Similarly, domino (or cascade) reactions involve a sequence of intramolecular transformations, allowing for the rapid construction of the heterocyclic system. A one-pot, three-component reaction of 2-amino-5-bromobenzoic acid, triethyl orthoformate, and phenylmethanamine in the presence of iodine as a catalyst can directly yield 3-benzyl-6-bromoquinazolin-4(3H)-one. nih.gov
Rhodium-Catalyzed Transformations
Rhodium catalysts have enabled novel transformations for the synthesis and functionalization of quinazolinone derivatives. These reactions often proceed via C-H bond activation, providing a direct method for introducing new substituents without the need for pre-functionalized starting materials. This approach offers an efficient way to elaborate the quinazoline core structure.
Zinc(II)-Catalyzed Cyclization
Lewis acids, including zinc(II) salts, can effectively catalyze the cyclization steps in quinazolinone synthesis. These catalysts activate carbonyl groups or other functionalities towards nucleophilic attack, facilitating ring closure. The use of accessible and low-toxicity zinc salts presents a cost-effective and environmentally conscious alternative to other metal catalysts for certain synthetic transformations.
Fluorination Strategies in Quinazolinone Synthesis
The introduction of a fluorine atom onto the quinazolinone scaffold is a key step in the synthesis of 6-fluoro-1-methylquinazolin-4(1H)-one and its analogues. This is often achieved by starting with a pre-fluorinated precursor, typically a fluorinated anthranilic acid.
One common approach is to begin with 5-fluoroanthranilic acid. This starting material can be reacted with formamide, which serves as a source for the C2 carbon of the quinazolinone ring. Heating these reactants together leads to cyclization and the formation of 6-fluoroquinazolin-4(3H)-one. For instance, the condensation of anthranilic acid with formamide at elevated temperatures (130-135 °C) is a known method to produce the quinazolinone core, and this can be adapted for fluorinated analogues. generis-publishing.com
Another strategy involves the use of 2-amino-5-fluorobenzonitrile. Treatment of this compound with formic acid under strong acid catalysis can yield the corresponding 6-fluoroquinazolin-4(3H)-one. The nitrile group serves as a precursor to the amide functionality within the quinazolinone ring.
More complex fluorinated quinazolinones can be synthesized from fluorinated 3,1-benzoxazin-4-ones. These intermediates, which are derived from fluorinated anthranilic acids, react with nitrogen-centered nucleophiles like ammonium (B1175870) acetate (B1210297) to yield the desired 3H-quinazolin-4-ones.
Below is a table summarizing starting materials for the synthesis of 6-fluoroquinazolin-4-one.
| Starting Material | Reagent(s) | Product |
| 5-Fluoroanthranilic acid | Formamide | 6-Fluoroquinazolin-4(3H)-one |
| 2-Amino-5-fluorobenzonitrile | Formic acid | 6-Fluoroquinazolin-4(3H)-one |
| Fluorinated 3,1-benzoxazin-4-ones | Ammonium acetate | Fluorinated 3H-quinazolin-4-ones |
Specific Approaches to N1-Methylated Quinazolinones and Related N-Substitutions
The methylation of the quinazolinone core is a critical step to arrive at this compound. The nitrogen atoms at positions 1 and 3 of the quinazolinone ring are both potential sites for alkylation, and achieving regioselectivity can be a synthetic challenge.
Generally, N-alkylation of quinazolinones is accomplished by reacting the heterocyclic core with an alkylating agent, such as an alkyl halide, in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction. While N3-alkylation is often the thermodynamically favored product, careful selection of reaction conditions can promote N1-alkylation. For instance, the use of specific bases and solvents can direct the alkylation to the desired nitrogen.
One approach to achieve N1-methylation involves the use of N-methylanthranilic acid as a starting material. Cyclization of N-methylanthranilic acid with a suitable reagent, such as sodium cyanate, can directly lead to the formation of a 1-methylquinazolinedione, which can then be further modified. generis-publishing.com
Another strategy involves the direct methylation of the pre-formed 6-fluoroquinazolin-4(3H)-one. This reaction would typically employ a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate or sodium hydride. The solvent for such reactions is often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The ratio of N1 to N3 methylated products can be influenced by factors such as the nature of the substituent at the 6-position and the specific reaction conditions.
The following table outlines general conditions for N-alkylation of the quinazolinone ring.
| Quinazolinone Substrate | Alkylating Agent | Base | Solvent | Potential Products |
| 6-Fluoroquinazolin-4(3H)-one | Methyl iodide | K₂CO₃ | DMF | This compound and 6-Fluoro-3-methylquinazolin-4(3H)-one |
| 6-Fluoroquinazolin-4(3H)-one | Dimethyl sulfate | NaH | Acetonitrile | This compound and 6-Fluoro-3-methylquinazolin-4(3H)-one |
| N-Methylanthranilic acid | Sodium cyanate | Alkaline conditions | - | 1-Methylquinazolinedione intermediate |
Derivatization and Scaffold Modification Strategies of this compound Analogues
Further diversification of the this compound scaffold can be achieved through various derivatization and modification strategies. These modifications can occur at different positions of the quinazolinone ring, including the C2, N3, and the phenyl ring, to generate a library of analogues.
Modification at the C2 Position:
The C2 position of the quinazolinone ring is a common site for introducing diversity. Starting from a 2-chloro-6-fluoroquinazolin-4-one intermediate, nucleophilic substitution reactions can be employed to introduce a variety of substituents. For example, reaction with amines such as piperidine, pyrrolidine, or diethylamine (B46881) can lead to the corresponding 2-amino substituted analogues.
Modification at the N3 Position:
While the focus is on N1-methylation, the N3 position is also amenable to substitution. N3-alkylation can be achieved by reacting the quinazolinone with alkyl halides in the presence of a base. rsc.orgrsc.org For instance, reaction with methyl bromoacetate (B1195939) can introduce an ester functionality at the N3 position, which can be further elaborated. rsc.org
Modification of the Phenyl Ring:
The phenyl ring of the quinazolinone scaffold can also be modified. For example, starting with a 6-nitro-4-(2-fluoroanilino)quinazoline, the nitro group can be reduced to an amino group using reducing agents like iron in acetic acid or tin(II) chloride. This amino group can then be acylated, for example with acrylic acid, to introduce further functionality.
Scaffold Hopping:
Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a molecule with a different scaffold while maintaining similar biological activity. This approach can be applied to quinazolinone analogues to explore new chemical space and improve properties such as solubility and metabolic stability. For instance, the quinazoline core could be replaced by other bicyclic heteroaromatic systems.
The table below provides examples of derivatization strategies for quinazolinone analogues.
| Starting Material | Reagent(s) | Position of Modification | Resulting Functional Group/Modification |
| 2-Chloro-6-fluoroquinazolin-4-one | Piperidine | C2 | 2-Piperidinyl |
| 6-Fluoroquinazolin-4(3H)-one | Methyl bromoacetate / Base | N3 | N3-acetic acid methyl ester |
| 6-Nitro-4-(2-fluoroanilino)quinazoline | Fe / Acetic Acid | C6 | 6-Amino |
| 6-Amino-4-(2-fluoroanilino)quinazoline | Acryloyl chloride | C6-amino | 6-Acrylamido |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
For ¹H NMR of 6-Fluoro-1-methylquinazolin-4(1H)-one, one would expect to observe distinct signals corresponding to the aromatic protons and the methyl group protons. The fluorine atom at the 6-position would likely introduce splitting patterns (coupling) in the signals of the nearby aromatic protons, providing key information about their relative positions. The N-methyl group would be expected to appear as a singlet in a region characteristic of methyl groups attached to a nitrogen atom within a heterocyclic ring.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The carbonyl carbon (C4) would be expected to appear at a significantly downfield chemical shift. The carbon atom bonded to the fluorine (C6) would exhibit a large coupling constant (¹JCF), a characteristic feature of fluorinated aromatic compounds.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. COSY would reveal the coupling relationships between protons, helping to trace the connectivity within the aromatic spin system. HSQC would correlate each proton signal with its directly attached carbon atom, facilitating the unambiguous assignment of the ¹³C spectrum.
Interactive Data Table: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| H-2 | --- | --- | --- |
| N-CH₃ | --- | --- | --- |
| H-5 | --- | --- | --- |
| H-7 | --- | --- | --- |
| H-8 | --- | --- | --- |
| No experimental data found in the searched literature. |
Interactive Data Table: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | --- |
| C-4 | --- |
| C-4a | --- |
| C-5 | --- |
| C-6 | --- |
| C-7 | --- |
| C-8 | --- |
| C-8a | --- |
| N-CH₃ | --- |
| No experimental data found in the searched literature. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the quinazolinone ring would be a prominent feature, typically appearing in the range of 1650-1700 cm⁻¹. The C-F stretching vibration would likely be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations would be expected above 3000 cm⁻¹, while C-H bending vibrations would appear at lower wavenumbers.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (Amide) | --- |
| Aromatic C-H Stretch | --- |
| Aliphatic C-H Stretch (N-CH₃) | --- |
| C-F Stretch | --- |
| No experimental data found in the searched literature. |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the precise mass, allowing for the determination of the molecular formula. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO or CH₃, providing further clues to the molecule's structure.
Interactive Data Table: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ | --- |
| [M-CH₃]⁺ | --- |
| [M-CO]⁺ | --- |
| No experimental data found in the searched literature. |
Pharmacological and Biological Activity Profiles of 6 Fluoro 1 Methylquinazolin 4 1h One Derivatives Excluding Human Clinical Data
Anticancer Activity Research
Derivatives of the quinazolinone scaffold have demonstrated significant potential as anticancer agents through various mechanisms of action, including direct cytotoxicity to cancer cells, inhibition of key signaling pathways, and induction of apoptosis.
In Vitro Cytotoxicity Against Various Cancer Cell Lines
The cytotoxic effects of quinazolin-4(1H)-one derivatives have been evaluated against a range of human cancer cell lines. Studies have shown that these compounds exhibit potent antiproliferative activity. For instance, certain novel quinazolinone-based hybrids have demonstrated moderate to excellent potency against human breast adenocarcinoma (MCF-7) and liver cancer (HepG-2) cell lines. nih.govnih.gov The cytotoxic efficacy is often measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Some derivatives linked to 1,2,3-triazole glycosides have shown particularly promising IC50 values against both MCF-7 and colorectal (HCT-116) cancer cells. nih.gov Specifically, compounds with a free hydroxy sugar moiety revealed excellent potency against the MCF-7 cell line. nih.gov Other research has focused on non-small cell lung cancer (NSCLC) cell lines, where quinazolin-4(3H)-one derivatives exhibited effective antiproliferative activity, even in cells resistant to standard epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). mdpi.commdpi.com
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Selected Quinazolinone Derivatives
| Compound/Derivative Series | HepG-2 | MCF-7 | HCT-116 |
|---|---|---|---|
| Quinazolinone derivatives 5a, 5b | 3.42 - 3.56 | - | - |
| Glycosyl-1,2,3-triazoles 10-13 | - | 5.70 - 8.10 | - |
Note: This table is a representation of data from multiple studies and derivative series. Values indicate a range or specific findings for potent compounds within a series. Data sourced from nih.govnih.gov.
Receptor Tyrosine Kinase Inhibition
A primary mechanism for the anticancer activity of quinazolinone derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cell growth and proliferation signaling pathways. The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for tyrosine kinase inhibitors. acs.org
EGFR Inhibition: Many derivatives have been specifically designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). These compounds compete with ATP at the kinase's binding site, thereby blocking the downstream signaling cascade that promotes tumor growth. Some 6-ureido-4-anilinoquinazoline derivatives have shown good anti-proliferative activities by targeting EGFR.
FLT3 Inhibition: Fms-like tyrosine kinase 3 (FLT3) is another important target, particularly in acute myeloid leukemia (AML). Substituted quinolinone derivatives have demonstrated potent in vitro inhibition against FLT3 kinase activity, with IC50 values in the nanomolar range.
RET Tyrosine Kinase: While specific data on RET-tyrosine kinase inhibition by 6-Fluoro-1-methylquinazolin-4(1H)-one derivatives is limited in the provided context, the broader class of quinazolines is known to target multiple kinases, suggesting potential activity.
Table 2: Receptor Tyrosine Kinase Inhibition (IC50) of Selected Quinazolinone Derivatives
| Compound/Derivative | Target Kinase | IC50 Value |
|---|---|---|
| Derivative 8b | EGFR | 1.37 nM |
| KR65370 | FLT3 | 0.57 nM |
Note: This table highlights the most potent compounds from specific studies. Data sourced from.
Mechanisms of Anti-proliferative Action
Beyond kinase inhibition, these derivatives employ several mechanisms to halt cancer cell proliferation.
Apoptosis Induction: A key mechanism is the induction of programmed cell death, or apoptosis. Studies on MCF-7 cells revealed that active derivatives significantly increase the levels of the pro-apoptotic protein Bax and the executioner caspase-3, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. Further research confirmed that these compounds can induce apoptosis by causing the cytosolic release of cytochrome c, which in turn activates caspases. The essential role of caspases in this process was demonstrated by the use of caspase inhibitors, which mitigated the apoptotic effect.
Cell Cycle Arrest: Certain quinazolin-4(3H)-one derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase. mdpi.commdpi.com By inhibiting proteins like Aurora Kinase A, a critical regulator of the cell cycle, these compounds prevent cancer cells from completing mitosis, ultimately leading to apoptosis. mdpi.commdpi.com
Inhibition of Cellular Phosphorylation: As potent kinase inhibitors, these compounds directly interfere with cellular phosphorylation events. By blocking the autophosphorylation of kinases like FLT3 and EGFR, they effectively shut down the signal transduction pathways that drive cell proliferation and survival. A decrease in the phosphorylation of downstream targets, such as STAT5, has been observed in AML cells following treatment with these derivatives.
Preclinical Efficacy in Animal Models
While research has demonstrated the in vivo antitumor efficacy of various quinazoline (B50416) derivatives in xenograft mouse models, specific data concerning derivatives of this compound in S180 tumor-bearing mice were not identified in the reviewed literature. Studies on other models, such as HCT-15 nude mouse xenografts, have shown that novel 4-Hydroxyquinazoline derivatives can significantly suppress tumor growth when administered intraperitoneally.
Antimicrobial Activity Research
In addition to their anticancer properties, quinazolinone derivatives have been investigated for their potential as antimicrobial agents, showing activity against a variety of pathogenic bacteria.
Antibacterial Spectrum and Efficacy
Quinazolinone compounds have been tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity. The antibacterial efficacy is often determined by measuring the minimum inhibitory concentration (MIC) or the diameter of the inhibition zone in an agar (B569324) diffusion assay.
Research has shown that some quinazolinone derivatives exhibit high antibacterial activity against the Gram-positive bacterium Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus, or MRSA) and Gram-negative bacteria such as Klebsiella pneumonia and Proteus bacilli. The conversion of certain hydrazone derivatives to formyl-pyrazole derivatives led to an obvious increase in antimicrobial activity, especially against bacterial strains. Some of these compounds target the bacterial DNA gyrase enzyme, a validated target for antibiotics.
Table 3: Antibacterial Activity of Selected Quinazolinone Derivatives
| Derivative | Target Organism | Activity Measurement | Result |
|---|---|---|---|
| Compound 1 | Staphylococcus aureus (Gram +) | Inhibition Zone | 33 mm |
| Compound 1 | Klebsiella pneumonia (Gram -) | Inhibition Zone | 29 mm |
| Compound 1 | Proteus bacilli (Gram -) | Inhibition Zone | 39 mm |
| Derivative 5a | E. coli (Gram -) | MIC | 1 µg/mL |
| Derivative 5a | S. aureus (Gram +) | MIC | 2 µg/mL |
Note: This table compiles representative data from different studies. Inhibition zones were measured at a concentration of 100 mg/mL. Data sourced from.
Antifungal Spectrum and Efficacy (e.g., Candida albicans, Aspergillus flavus)
Derivatives of the quinazolinone scaffold have demonstrated a broad spectrum of antifungal activities. researchgate.net Research has shown that various substituted quinazolinones exhibit notable efficacy against common fungal pathogens. nih.gov In particular, studies have highlighted their activity against Candida albicans and Aspergillus niger, with nearly all screened compounds in one study showing good activity against these strains. nih.gov
The potency of these derivatives can be significant, with specific structural modifications leading to highly effective compounds. For instance, a study on novel 6,8-dibromo-4(3H)quinazolinone derivatives found that one compound, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide, exhibited a minimum inhibitory concentration (MIC) of 0.78 µg/ml against C. albicans and an even more potent MIC of 0.097 µg/ml against Aspergillus flavus. nih.gov Other research into pyrazol-quinazolinone compounds also confirmed good antifungal effects. mdpi.com
Further investigations have revealed that the antifungal activity of these derivatives extends to various plant pathogenic fungi. mdpi.comacs.org One study found that certain quinazolinone derivatives displayed remarkable in vitro activity against fungi such as Sclerotinia sclerotiorum and Fusarium oxysporum, with one compound achieving a 50% inhibitory concentration (IC50) value of 2.46 μg/mL against S. sclerotiorum. acs.org
| Compound Type | Fungal Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| 6,8-dibromo-4(3H)quinazolinone derivative | Candida albicans | MIC | 0.78 µg/ml | nih.gov |
| 6,8-dibromo-4(3H)quinazolinone derivative | Aspergillus flavus | MIC | 0.097 µg/ml | nih.gov |
| Quinazolinone derivative (Compound 6c) | Sclerotinia sclerotiorum | IC50 | 2.46 µg/mL | acs.org |
| Quinazolinone derivative (Compound 6c) | Fusarium oxysporum | IC50 | 11.9 µg/mL | acs.org |
| Fused pyridazine-quinazolinone derivatives | Aspergillus niger | MIC | 32 µg/ml | nih.gov |
Antitubercular Activity
The quinazolinone nucleus is a promising scaffold for the development of new antitubercular agents. researchgate.net Numerous studies have demonstrated the efficacy of quinazolinone derivatives against Mycobacterium tuberculosis (M. tuberculosis), the bacterium responsible for tuberculosis. nih.gov Biological evaluations have revealed selective activity against M. tuberculosis, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL. nih.govdovepress.com This activity is often preserved against drug-resistant strains, highlighting the potential of these compounds to address the challenge of multidrug-resistant tuberculosis. nih.gov
The structural features of the quinazolinone derivatives play a crucial role in their antitubercular potency. Research indicates that substitutions at the 3-position, such as amido, thioamido, and N,N-dimethyl guanidinyl groups, can enhance antitubercular activity. dovepress.com Fluoroquinolones, a related class of compounds, are already recommended as second-line agents for the treatment of tuberculosis, particularly in cases of resistance to first-line therapies. nih.gov This underscores the potential of fluorine-containing heterocyclic compounds in this therapeutic area. One study found that a synthesized quinazolinone derivative showed sensitivity against M. tuberculosis at a concentration of 50 µg/ml in an Alamar blue assay. ijprajournal.com Another derivative, 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD), was found to have a bacteriostatic effect on mycobacteria in a dose- and time-dependent manner. nih.gov
Putative Mechanisms of Antimicrobial Action (e.g., targeting bacterial topoisomerase, nanoparticle stabilization)
The antimicrobial effects of quinazolinone derivatives are attributed to several potential mechanisms of action. A primary mode of action, particularly for the related fluoroquinolone class, is the inhibition of essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to double-strand DNA breaks, ultimately causing bacterial cell death. nih.gov Research has shown that novel quinazolinone derivatives can act as inhibitors of these enzymes. mdpi.com Molecular docking studies suggest that these compounds can bind effectively within the active site of E. coli DNA gyrase, and in vitro assays have confirmed their inhibitory activity against this enzyme. mdpi.com
Another innovative approach to enhance the antimicrobial efficacy of quinazolinones involves nanotechnology. semanticscholar.org Studies have explored the conjugation of quinazolinone derivatives with silver nanoparticles (AgNPs). nih.govnih.gov This strategy aims to improve the pharmacodynamic properties of the compounds. researchgate.net The resulting nanoconjugates have demonstrated enhanced bactericidal activity against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli K1, Streptococcus pyogenes, and Klebsiella pneumoniae, when compared to the quinazolinone compounds alone. nih.govnih.govresearchgate.net The nanoparticles are stabilized by the functional groups on the quinazolinone derivatives, creating spherical nanostructures that show improved antimicrobial performance. nih.govnih.gov
Anti-inflammatory Activity Research
Quinazolinone derivatives have been identified as a class of compounds with significant anti-inflammatory potential. researchgate.netnih.gov Their anti-inflammatory properties have been investigated through various in vitro and in vivo models, demonstrating their capacity to mitigate inflammatory responses. researchgate.net The core quinazolinone structure serves as a versatile scaffold for the development of new anti-inflammatory agents. researchgate.net
Enzyme Inhibition (e.g., COX-2)
A key mechanism underlying the anti-inflammatory activity of quinazolinone derivatives is their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov COX enzymes, particularly COX-2, are central to the inflammatory process as they catalyze the synthesis of prostaglandins, which are pro-inflammatory mediators. researchgate.net Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Studies have shown that certain quinazolinone derivatives can act as potent and selective COX-2 inhibitors. acs.org For example, research on fluorine-modified compounds has demonstrated better COX-2 suppression compared to parent compounds. nih.gov In one study, a series of quinazoline derivatives were evaluated for their inhibitory activity, with several compounds exhibiting interesting COX-1 selectivity and IC50 values as low as 64 nM. nih.gov Another investigation found that specific derivatives showed potent selective COX-2 inhibition with IC50 values ranging from 0.22 to 1.42 µM. acs.org
| Compound Type | Enzyme | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Quinazoline Derivative | COX-1 | IC50 | 64 nM | nih.gov |
| Quinazoline Derivative | COX-1 | IC50 | 2.19 µM (Ibuprofen reference) | nih.gov |
| 2-Phenyl Quinazoline-4-(3H)-one Derivative | COX-2 | IC50 | 0.22-1.42 µM | acs.org |
In Vitro Anti-inflammatory Assays (e.g., albumin denaturation)
The anti-inflammatory potential of quinazolinone derivatives has been widely evaluated using in vitro assays, with the inhibition of protein denaturation being a common method. Protein denaturation is implicated in inflammatory processes, and the ability of a compound to prevent it suggests potential anti-inflammatory activity. Assays using egg albumin or bovine serum albumin (BSA) are frequently employed for this purpose. jchr.org
In these assays, the test compounds are incubated with a protein solution, which is then subjected to heat to induce denaturation. The level of inhibition is measured by assessing the turbidity of the solution. Research has shown that quinazolinone derivatives can significantly inhibit protein denaturation. researchgate.net One study found that synthesized derivatives exhibited considerable anti-inflammatory activity, with some compounds showing up to 49.16% inhibition of egg albumin denaturation at a concentration of 250 µg/kg, which was comparable to the 70% inhibition shown by the standard drug diclofenac. researchgate.net
| Compound | Concentration | % Inhibition of Albumin Denaturation | Reference |
|---|---|---|---|
| Quinazolinone Derivative G1 | 250 µg/kg | 40.00% | researchgate.net |
| Quinazolinone Derivative G2 | 250 µg/kg | 41.66% | researchgate.net |
| Quinazolinone Derivative G3 | 250 µg/kg | 49.16% | researchgate.net |
| Diclofenac (Standard) | 250 µg/kg | 70.00% | researchgate.net |
Anticonvulsant Activity Research
The quinazolin-4(3H)-one scaffold has a long history in the search for anticonvulsant agents, dating back to the development of methaqualone. nih.govmdpi.com Consequently, numerous derivatives have been synthesized and evaluated for their potential to manage seizures. researchgate.netresearchgate.net Research has focused on modifying the basic quinazolinone structure to enhance anticonvulsant efficacy and improve the safety profile. researchgate.net
Screening of novel 3-substituted-6-fluoro-2-methyl-quinazolin-4(3H)-one derivatives has demonstrated significant anticonvulsant activity. who.int In the Maximal Electroshock (MES) induced seizure model, which indicates an ability to prevent seizure spread, several fluorinated compounds showed promising results. who.int The most active compounds in one study provided 69.5–73.1% protection against MES-induced seizures. who.int Importantly, several of the most active compounds showed no signs of neurotoxicity in the rotarod test, indicating a good safety margin in preclinical models. who.int The mechanism of action for the anticonvulsant effects of many quinazolinone derivatives is believed to involve positive allosteric modulation of the GABAA receptor. mdpi.comresearchgate.net
| Compound Type | Anticonvulsant Test | % Protection | Neurotoxicity (Rotarod Test) | Reference |
|---|---|---|---|---|
| 3-Substituted-6-fluoro-quinazolin-4(3H)-one (Compound 8) | MES | 73.1% | No toxicity observed | who.int |
| 3-Substituted-6-fluoro-quinazolin-4(3H)-one (Compound 5) | MES | 72.5% | No toxicity observed | who.int |
| 3-Substituted-6-fluoro-quinazolin-4(3H)-one (Compound 6) | MES | 70.2% | No toxicity observed | who.int |
| 3-Substituted-6-fluoro-quinazolin-4(3H)-one (Compound 7) | MES | 69.5% | 25% neurotoxicity after 4h | who.int |
| Quinazoline Derivative (Compound 8) | scPTZ | 100% | No neurotoxicity | nih.gov |
| Quinazoline Derivative (Compound 13) | scPTZ | 100% | No neurotoxicity | nih.gov |
Other Emerging Biological Activities of this compound Derivatives (Excluding Human Clinical Data)
Beyond the more extensively studied areas of anticancer and antimicrobial research, derivatives of the this compound scaffold are being investigated for a variety of other potential pharmacological applications. These emerging areas of research highlight the versatility of the quinazolinone core structure in interacting with diverse biological targets. This section reviews the non-clinical data on the tyrosinase inhibition, antihypertensive properties, antioxidant activity, and antiprotozoal effects of these compounds.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for the development of agents for hyperpigmentation disorders. smolecule.com Several quinazolinone derivatives have been evaluated for their potential to inhibit this enzyme. For instance, a study focusing on 2-(4-Fluorophenyl)-quinazolin-4(3H)-one (FQ) demonstrated its inhibitory effect on the diphenolase activity of tyrosinase. mdpi.com Kinetic studies revealed that this compound acts as a reversible mixed-type inhibitor. mdpi.com
In another investigation, a series of isopropylquinazolinones were synthesized and evaluated as tyrosinase inhibitors. eurekaselect.com The structure-activity relationship (SAR) analysis indicated that substitutions on the quinazolinone ring significantly influenced the inhibitory potential. eurekaselect.com One of the most potent compounds identified in this series was a 4-fluorobenzyl-substituted derivative, designated as compound 9q, which exhibited a mixed mode of inhibition. eurekaselect.com The hybridization of quinazolinones with other molecules, such as citral, has also been explored as a strategy to develop novel and potent tyrosinase inhibitors. smolecule.com
Table 1: Tyrosinase Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|
| 2-(4-Fluorophenyl)-quinazolin-4(3H)-one (FQ) | 120 ± 2 | Reversible mixed-type | mdpi.com |
| 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1) | Not specified | Mixed-type, reversible | smolecule.com |
| 4-fluorobenzyl-substituted isopropylquinazolinone (9q) | Not specified | Mixed mode | eurekaselect.com |
Antihypertensive Properties
The quinazoline scaffold is a well-established pharmacophore in the design of antihypertensive agents, with marketed drugs like Prazosin serving as key examples. tandfonline.comnih.govsemanticscholar.org Research into novel quinazolin-4(1H)-one derivatives continues to explore their potential in managing hypertension. In one study, a series of novel substituted quinazolin-4(3H)-one derivatives were synthesized and screened in vivo for their antihypertensive activities. tandfonline.comnih.gov Out of eighteen compounds tested, seven demonstrated a notable hypotensive effect and also induced bradycardia. tandfonline.comnih.gov These compounds were reported to have better activity than the reference drug Prazosin. tandfonline.comnih.gov
Another line of research focused on a series of 4-amino-6,7-dimethoxyquinazoline derivatives. mdpi.com When administered to spontaneously hypertensive rats, several of the propanediamine derivatives within this series showed good antihypertensive activity. mdpi.com The most active derivative from this study, Alfuzosin, was found to have high selectivity for peripheral alpha 1-postjunctional adrenoceptors. mdpi.com
Table 2: Antihypertensive Activity of Selected Quinazolinone Derivatives
| Compound Series | Key Findings | Animal Model | Reference |
|---|---|---|---|
| Substituted quinazolin-4(3H)-ones (e.g., 2a, 2c, 4a, 4d, 5d, 6a, 6b) | Showed hypotensive effect and produced bradycardia; better activity than Prazosin. | Cats and Mice | tandfonline.comnih.gov |
| N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines | Propanediamine derivatives showed good antihypertensive activity. | Spontaneously hypertensive rats | mdpi.com |
| Alfuzosin | High selectivity for peripheral alpha 1-postjunctional adrenoceptors. | Conscious dog | mdpi.com |
Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of numerous diseases, making the development of new antioxidant compounds an important area of research. nih.govrsc.org Quinazolin-4(1H)-one derivatives have been investigated for their potential as antioxidant agents, with studies employing assays such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) radical scavenging. nih.govrsc.orgnih.gov
In one study, the synthesis of novel quinazolinone–vanillin (B372448) derivatives yielded compounds with significant anti-radical properties. nih.gov Two of the synthesized compounds, referred to as compounds 5 and 6, were found to be more effective antioxidants than vanillin and demonstrated excellent scavenging capacity against both DPPH and nitric oxide radicals. nih.gov Another study evaluated a different series of quinazolinone derivatives and identified a compound, 8b, as exhibiting the maximum antioxidant activity among those tested. rsc.org Furthermore, research on polyphenolic derivatives of quinazolin-4(3H)-one showed that pyrogallol (B1678534) derivatives, in particular, possessed high antioxidant activity, in some cases superior to standard antioxidants like ascorbic acid and Trolox. mdpi.com
Table 3: Antioxidant Activity of Selected Quinazolinone Derivatives
| Compound Series/Derivative | Assay(s) Used | Key Findings | Reference |
|---|---|---|---|
| Quinazolinone–vanillin derivatives (Compounds 5 and 6) | DPPH, Nitric oxide (NO) scavenging | More effective than vanillin; excellent scavenging capacity. | nih.gov |
| 2-methyl-3-(pyrrolidin-2-ylideneamino)quinazolin-4(3H)-one (Compound 5) and a bis(2-methylquinazolin-4(3H)-one) derivative (Compound 6) | DPPH, Nitric oxide (NO) scavenging | Showed excellent scavenging capacity, much higher than ascorbic acid. | nih.gov |
| Quinazolinone derivative (Compound 8b) | DPPH, Hydrogen peroxide (H2O2) assays | Exhibited the maximum activity compared to other synthesized compounds. | rsc.org |
| Pyrogallol derivatives of quinazolin-4(3H)-one (Compounds 5a, 5c, 5d) | DPPH, ABTS˙+ radical scavenging | High antioxidant activity, some with lower IC50 values than ascorbic acid and Trolox. | mdpi.com |
Antiprotozoal Activity
Protozoal diseases, such as leishmaniasis, malaria, and trypanosomiasis, represent a significant global health burden, and there is a continuous need for new therapeutic agents. nih.gov The quinazoline scaffold has been explored for its potential against these parasites.
In a study focused on anti-leishmanial agents, two 2,3-dihydroquinazolin-4(1H)-one derivatives, 3a and 3b, were synthesized and evaluated. nih.gov Both compounds showed promising in vitro anti-leishmanial activity, with compound 3b being particularly potent. nih.gov Another research effort designed and synthesized a series of 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline derivatives and evaluated them in vitro against three protozoan parasites: Plasmodium falciparum (the causative agent of malaria), Leishmania donovani (a causative agent of leishmaniasis), and Trypanosoma brucei brucei (a causative agent of African trypanosomiasis). The results indicated that these compounds possessed antiprotozoal activity with IC50 values in the micromolar range. Other studies have also noted the antimalarial activity of certain quinazolin-4(3H)-one derivatives.
Table 4: Antiprotozoal Activity of Selected Quinazolinone Derivatives
| Compound Series/Derivative | Target Protozoa | In Vitro Activity (IC50) | Reference |
|---|---|---|---|
| 6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones (3a) | Leishmania species | 1.61 µg/mL | nih.gov |
| 2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one (3b) | Leishmania species | 0.05 µg/mL | nih.gov |
| 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline derivatives | Plasmodium falciparum, Leishmania donovani, Trypanosoma brucei brucei | µM range | tandfonline.com |
Structure Activity Relationship Sar Studies
Influence of Substituents on Biological Potency and Selectivity
The potency and selectivity of quinazolinone derivatives are highly dependent on the substituents at various positions of the quinazoline (B50416) ring. nih.govnih.gov Studies have shown that positions 2, 3, 6, and 8 are particularly important for pharmacological activity. nih.govnih.gov For instance, the introduction of different heterocyclic moieties at position 3 has been suggested to increase biological activity. nih.gov
In the context of antibacterial agents, variations in substituents on the quinazolinone core have been systematically explored to improve activity against pathogenic bacteria like Staphylococcus aureus. acs.org For example, in a series of 4(3H)-quinazolinone antibacterials, substitutions at the C6 position with bromo or hydroxyl groups were found to be detrimental to the activity. acs.org Similarly, substitutions at the C7 position also led to a loss of antibacterial efficacy. acs.org This suggests that the type and position of substituents on the benzene (B151609) portion of the quinazolinone ring are critical for maintaining antibacterial potency.
The nature of the substituent at position 2 also plays a significant role. The presence of methyl, amine, or thiol groups at this position is often considered essential for antimicrobial activities. nih.gov Furthermore, the substitution pattern on an aryl ring at position 3 can dictate the spectrum of activity. For example, meta- and ortho-substitutions on a phenyl ring at position 3 were found to be equally active in one study, while para-substitution was generally not tolerated. acs.org
The following table summarizes the influence of various substituents on the biological activity of quinazolinone derivatives based on several research findings.
| Position of Substitution | Substituent Type | Effect on Biological Activity | Reference |
| 2 | Methyl, Amine, Thiol | Essential for antimicrobial activity | nih.gov |
| 3 | Different heterocyclic moieties | Can increase overall activity | nih.gov |
| 3 (on Phenyl ring) | Meta, Ortho | Maintained antibacterial activity | acs.org |
| 3 (on Phenyl ring) | Para | Generally not tolerated for antibacterial activity | acs.org |
| 6 | Bromo, Hydroxyl | Not tolerated for antibacterial activity | acs.org |
| 7 | Various | Loss of antibacterial activity | acs.org |
| 6, 8 | Halogen | Can improve antimicrobial activities | nih.gov |
Role of Fluorine Substitution in Enhancing or Modulating Activity
The introduction of fluorine into drug molecules is a common strategy in medicinal chemistry to modulate their physicochemical and biological properties. nih.gov Fluorine's high electronegativity and small size can influence factors such as metabolic stability, lipophilicity, and binding affinity to target proteins. nih.govdntb.gov.ua
In the quinazolinone series, fluorine substitution has been shown to play a crucial role in enhancing anti-inflammatory and antitumor activities. researchgate.netmdpi.com Specifically, the presence of a fluorine atom at the C-6 position of the quinazoline ring is a key feature in some biologically active compounds. For example, a series of 6-fluoroquinazolines were synthesized and evaluated for their inhibitory activities toward both TNF-alpha production and T cell proliferation, demonstrating their potential as anti-inflammatory agents. nih.gov
The strategic placement of fluorine can lead to a significant increase in biological potency. In one study, certain fluoroquinazolinones displayed better antitumor activity against the MCF-7 breast cancer cell line than the reference drug erlotinib. mdpi.com The favorable impact of fluorine substitution is often attributed to its ability to form strong hydrogen bonds and alter the electronic properties of the molecule, thereby enhancing its interaction with biological targets. nih.gov
Research on fluorine-substituted benzo[h]quinazoline-2-amine derivatives has also highlighted the critical role of the fluorine atom in their anti-inflammatory activity. researchgate.netnih.gov These studies have shown a considerable correlation between the anti-inflammatory effects and the calculated values of lipophilicity and solubility, which are influenced by the fluorine substituent. researchgate.net
Positional Effects of Functional Groups on the Quinazolinone Ring System
The position of functional groups on the quinazolinone ring system is a critical determinant of their pharmacological effects. nih.gov SAR studies have consistently shown that substitutions at positions 2, 6, and 8 are significant for a variety of biological activities. nih.govscispace.com
For instance, in the development of anticonvulsant agents, the presence of a chlorine atom at position 7 on the quinazolinone system was found to favor the activity. nih.gov In contrast, for a series of antibacterial 4(3H)-quinazolinones, substitutions at both C6 and C7 positions generally resulted in reduced activity. acs.org This highlights the nuanced and often target-specific role of positional isomers in determining biological outcomes.
The substitution at position 2 is also crucial. For example, the presence of a 2-amino phenyl group at position 3, in conjunction with other substitutions, was shown to increase anticonvulsant activity. nih.gov In another study focusing on anticancer agents, a series of quinazoline-4(3H)-one derivatives with a thiol group at position 2 were designed and synthesized, with their anticancer activities being affected by different substitutions at the SH position. researchgate.net
The following table illustrates the positional effects of various functional groups on the quinazolinone ring system based on published research.
| Position | Functional Group | Resulting Biological Activity | Reference |
| 2 | Thiol group with various substitutions | Modulated anticancer activity | researchgate.net |
| 3 | 2-Amino phenyl | Increased anticonvulsant activity | nih.gov |
| 6 | Bromo or Hydroxyl | Decreased antibacterial activity | acs.org |
| 7 | Chlorine | Favored anticonvulsant activity | nih.gov |
| 7 | Various | Decreased antibacterial activity | acs.org |
Impact of N-Substitution (e.g., N1-methylation) on Activity
N-substitution on the quinazolinone ring, particularly at the N1 and N3 positions, can significantly impact the biological activity of the resulting compounds. The presence of a methyl group at the N1 position, as seen in 6-Fluoro-1-methylquinazolin-4(1H)-one, can influence the compound's interaction with its biological target.
In the context of anticancer drug development, N1-methylation has been explored as a strategy to enhance the activity of quinazolinone-based inhibitors. For instance, a study on quinazolinone derivatives as EGFR inhibitors found that a methyl group at the N-1 position, in combination with other structural modifications, could improve activity against wildtype EGFR as well as EGFR mutants. researchgate.net
A study on dual STAT-3 and c-Src inhibitors based on the quinazolinone scaffold also highlights the importance of substitutions at the N1 position. nih.gov While this study does not specifically focus on N1-methylation, it underscores the general principle that modifications at this position can lead to potent anticancer agents with broad-spectrum activity against various human cancer cell lines. nih.gov
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Target Identification and Binding Affinity Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This technique is widely used to identify potential biological targets for drug candidates and to estimate the strength of their interaction, often quantified as a docking score.
In the study of quinazolinone-based compounds, molecular docking has been instrumental. For instance, derivatives of the closely related 6-methylquinazolin-4(3H)-one scaffold were evaluated as potential binders for the bromodomain-containing protein 9 (BRD9), an epigenetic reader implicated in cancer. cnr.itresearchgate.net A virtual library of these compounds was docked against the BRD9 protein structure to select promising candidates for synthesis and biological evaluation. cnr.itresearchgate.net Similarly, other quinazolinone derivatives have been docked into the active sites of enzymes like DNA gyrase and poly(ADP-ribose) polymerase (PARP) to investigate their potential as antibacterial agents and cancer therapeutics, respectively. nih.govmdpi.com The docking process helps in understanding the theoretical binding mode and intermolecular interactions that stabilize the ligand-receptor complex. nih.gov
Following a docking simulation, a detailed analysis of the interactions between the ligand and the protein's active site residues is performed. These interactions are critical for binding affinity and selectivity. The primary types of interactions analyzed include:
Hydrogen Bonding: These are crucial for the specificity of ligand binding. In studies of quinazolinone derivatives as PARP inhibitors, molecular dynamics simulations revealed stable hydrogen bonds forming between the ligand and key amino acid residues such as ASP766, GLY863, and SER904. mdpi.com The high occupancy rate of these bonds throughout the simulation indicated their importance for the stability of the complex. mdpi.com
The table below summarizes key interactions identified in docking studies of various quinazolinone derivatives with their respective protein targets.
| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction |
| 6-methylquinazolin-4(3H)-one deriv. | BRD9 | Asn100, Tyr106, Phe44 | Not specified, but crucial for maintaining binding |
| Quinazolinone Schiff base deriv. | DNA Gyrase | Asn46, Asp73, Arg136 | Hydrogen Bonding |
| 4-Hydroxyquinazoline deriv. | PARP | ASP766, GLY863, SER904, TYR907, HIE862 | Hydrogen Bonding, Pi-Pi Stacking, Hydrophobic |
Density Functional Theory (DFT) Studies for Mechanistic Insights and Regiochemistry
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In medicinal chemistry, DFT studies provide profound insights into a molecule's geometric and electronic properties, which are fundamental to its reactivity and interactions.
For quinazolin-4(3H)-one derivatives, DFT calculations, often using the B3LYP/6-31G* level of theory, have been employed to optimize ground-state geometries and compute a range of quantum chemical parameters. nih.govresearchgate.net These parameters help in understanding the molecule's stability, reactivity, and potential sites for metabolic transformation. Key calculated descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap (Egap) is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov
Global Reactivity Descriptors: Parameters such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω) are calculated from HOMO and LUMO energies. nih.govmdpi.com These descriptors quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons, providing a theoretical basis for its chemical behavior. nih.govmdpi.com
The table below presents typical quantum chemical parameters calculated for quinazolinone derivatives using DFT.
| Parameter | Symbol | Significance |
| Highest Occupied Molecular Orbital | HOMO | Energy of the outermost electron orbital; relates to electron-donating ability. |
| Lowest Unoccupied Molecular Orbital | LUMO | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| Energy Gap | Egap | Difference between LUMO and HOMO; indicates chemical reactivity and stability. nih.gov |
| Hardness | η | Measures resistance to deformation of the electron cloud. nih.gov |
| Softness | S | The reciprocal of hardness; indicates higher reactivity. nih.gov |
| Electronegativity | χ | The power of an atom to attract electrons to itself. nih.gov |
| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. nih.gov |
In Silico Pharmacokinetics Prediction and Related Parameters
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital component of modern drug design, allowing for the early assessment of a compound's pharmacokinetic profile. nih.gov These computational models use the molecular structure to predict properties that determine a drug's fate in the body.
For quinazolin-4(3H)-one derivatives, in silico tools have been used to evaluate their drug-likeness and pharmacokinetic properties. lew.ro A common approach is to assess compliance with frameworks like Lipinski's Rule of Five, which predicts poor oral absorption or permeation if a molecule violates certain thresholds. lew.ro Key parameters evaluated include:
Molecular Weight (MW): Molecules with MW < 500 are more easily absorbed and transported. lew.ro
Log P (Lipophilicity): The octanol-water partition coefficient is a measure of a molecule's lipophilicity, which affects its absorption and distribution.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of HBDs and HBAs influences solubility and membrane permeability. lew.ro
Topological Polar Surface Area (TPSA): This parameter is a good predictor of oral bioavailability and blood-brain barrier penetration. lew.ro
Studies on various quinazolinone derivatives have shown that they generally exhibit favorable ADME profiles, complying with Lipinski's rules and suggesting potential as orally bioavailable drug candidates. lew.rossaa.ru
The following table shows representative in silico pharmacokinetic parameters predicted for quinazolinone-based compounds.
| Parameter | Predicted Value Range | Significance in Pharmacokinetics |
| Molecular Weight ( g/mol ) | < 500 | Correlates with better diffusion, absorption, and transport. lew.ro |
| Hydrogen Bond Donors (NH, OH) | 1 - 2 | Affects solubility and membrane permeability. lew.ro |
| Hydrogen Bond Acceptors (N, O) | 3 - 6 | Affects solubility and membrane permeability. lew.ro |
| Log P (Octanol-Water Partition) | Variable | Indicates lipophilicity, influencing absorption and distribution. lew.ro |
| Topological Polar Surface Area (TPSA) | Variable | Predicts oral bioavailability and membrane penetration. lew.ro |
Future Perspectives and Research Challenges
Development of Novel Synthetic Pathways for Derivatization
The synthesis of quinazolinone derivatives is well-established, often involving the reaction of anthranilic acid derivatives with other reagents to form the heterocyclic ring system. mdpi.comsciforum.net For 6-Fluoro-1-methylquinazolin-4(1H)-one, derivatization is key to exploring its full therapeutic potential. Future research will likely focus on developing more efficient and versatile synthetic methodologies to introduce a wide range of substituents at various positions of the quinazolinone core.
One promising approach is the use of cascade reactions, which allow for the construction of complex molecules in a single step from simple starting materials, thereby improving efficiency and reducing waste. nih.gov Additionally, advancements in catalytic systems, such as phase-transfer catalysis, could facilitate the alkylation and cycloalkylation of the quinazolinone scaffold under milder conditions. nih.gov The development of synthetic routes that allow for precise control over stereochemistry will also be crucial for creating derivatives with improved pharmacological profiles.
Future synthetic strategies will likely target modifications at the C2 and C7 positions. For instance, introducing various aryl or heterocyclic moieties at the C2 position can significantly impact biological activity. Similarly, functionalization at the C7 position with groups like piperazine (B1678402) has been shown to be effective in modulating the properties of related quinazoline (B50416) compounds. nih.gov
A summary of potential synthetic approaches for derivatization is presented in the table below.
| Synthetic Approach | Description | Potential Advantages |
| Cascade Reactions | Multi-step reactions occurring in a single pot without the isolation of intermediates. | Increased efficiency, reduced waste, and shorter synthesis time. |
| Phase-Transfer Catalysis | Utilizes a catalyst to facilitate the migration of a reactant from one phase into another where the reaction occurs. | Milder reaction conditions and improved yields. |
| Stereoselective Synthesis | Methods that favor the formation of a specific stereoisomer. | Production of enantiomerically pure compounds with potentially higher potency and reduced side effects. |
| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | More atom-economical and allows for late-stage modification of the scaffold. |
Exploration of New Pharmacological Targets and Polypharmacology
Quinazolinone derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov For this compound and its future derivatives, a key research avenue is the identification of novel pharmacological targets.
The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is gaining traction in drug discovery. nih.gov This approach can lead to enhanced therapeutic efficacy, particularly in complex diseases like cancer and neurodegenerative disorders. Future studies on this compound derivatives should aim to elucidate their multi-targeting capabilities. For example, some quinazoline derivatives have shown dual inhibitory activity against both TNF-alpha production and T cell proliferation, suggesting their potential in treating autoimmune diseases. nih.gov
Systematic screening of derivatives against a broad panel of kinases, G-protein coupled receptors (GPCRs), and other enzyme families could uncover previously unknown targets. This exploration could be guided by computational methods such as reverse docking, which predicts potential protein targets for a given small molecule.
Advanced SAR and Lead Optimization Strategies
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. nih.gov For this compound, detailed SAR studies will be essential for rational drug design. It is known that substitutions at positions 2, 3, and 6 of the quinazolinone ring can significantly affect their biological activity. nih.govnih.gov The presence of a halogen, such as fluorine at the 6-position, is often associated with enhanced potency. nih.gov
Lead optimization is a critical step in the drug discovery process that aims to improve the properties of a promising compound. nih.gov For derivatives of this compound, lead optimization strategies will focus on enhancing potency, selectivity, and pharmacokinetic properties. This can be achieved by systematically modifying the lead compound and evaluating the effects of these changes on its biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. mdpi.com For instance, introducing polar groups can improve solubility, while modifying metabolically labile sites can increase the compound's half-life. nih.gov
The table below outlines key SAR and lead optimization strategies.
| Strategy | Objective | Example |
| Bioisosteric Replacement | To improve potency, selectivity, or pharmacokinetic properties by replacing a functional group with another that has similar physicochemical properties. | Replacing a methyl group with a trifluoromethyl group to enhance metabolic stability. |
| Scaffold Hopping | To identify novel chemical scaffolds with similar biological activity to a known active compound. | Replacing the quinazolinone core with another heterocyclic system while maintaining key pharmacophoric features. |
| Fragment-Based Drug Design | To build a lead compound by identifying small chemical fragments that bind to the target protein and then linking them together. | Identifying fragments that bind to different pockets of a target enzyme and then linking them to create a potent inhibitor. |
Integration of Computational and Experimental Approaches for Drug Design
The synergy between computational and experimental methods is revolutionizing drug design. nih.gov For this compound, integrating these approaches will be crucial for accelerating the discovery of new therapeutic agents. Computational tools can be used to design novel derivatives, predict their biological activity and ADMET properties, and elucidate their binding modes with target proteins. globalresearchonline.netmanmiljournal.rursc.org
Molecular docking studies can predict the binding affinity and orientation of a ligand within the active site of a target protein, providing insights into the molecular basis of its activity. nih.govresearchgate.net Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new derivatives. rsc.org
Molecular dynamics simulations can provide a deeper understanding of the dynamic interactions between a ligand and its target protein over time. nih.gov These computational predictions can then be validated through experimental studies, creating an iterative cycle of design, synthesis, and testing that can significantly streamline the drug discovery process.
Addressing Specificity and Potency Enhancements in Therapeutic Applications
A major challenge in drug development is achieving high specificity and potency for the intended target to minimize off-target effects and improve the therapeutic index. For derivatives of this compound, enhancing these two parameters will be a primary focus of future research.
Specificity can be improved by designing molecules that exploit unique features of the target's binding site. This can be achieved through a detailed understanding of the three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy. By designing ligands that form specific interactions with residues that are not conserved in related proteins, it is possible to achieve high selectivity.
Potency can be enhanced by optimizing the binding interactions between the ligand and its target. This can involve maximizing favorable interactions, such as hydrogen bonds and hydrophobic contacts, and minimizing unfavorable interactions. The strategic placement of functional groups can lead to a significant increase in binding affinity and, consequently, potency. The introduction of fluorine, for instance, can sometimes lead to improved potency due to its ability to form favorable electrostatic interactions. nih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 6-Fluoro-1-methylquinazolin-4(1H)-one, and how do reaction conditions influence yield?
- Methodological Answer :
-
Route 1 : Cyclization reactions using trifluoroacetic acid (TFA) as a catalyst or fluorinating agent. For example, analogous to the synthesis of 3-(Trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine (compound 10 in ), TFA-mediated cyclization of fluorinated precursors (e.g., 4-fluoroaniline derivatives) can yield the quinazolinone core.
-
Route 2 : Chlorination followed by nucleophilic substitution. For instance, chlorinated intermediates like 12 (4-chloro-2-(trifluoromethyl)quinazoline, 88% yield) can undergo displacement with methylamine to introduce the 1-methyl group .
-
Critical Factors : Temperature (POCl3 reactions require reflux), solvent polarity (DMF enhances chlorination efficiency), and catalyst selection (e.g., Mg salts for alkylation).
- Data Table :
| Reaction Type | Precursor | Yield | Key Conditions |
|---|---|---|---|
| Cyclization | Fluorinated aniline + TFA | ~40-60% | Reflux, 12–24 h |
| Chlorination | Quinazolinone + POCl3/DMF | ~85-90% | 100°C, anhydrous conditions |
| Alkylation | Chloroquinazoline + MeMgBr | ~70-80% | Low-temperature Grignard |
Q. How can the physicochemical properties of this compound be systematically characterized?
- Methodological Answer :
- Solubility : Use Hansen solubility parameters (HSPs) with solvents like DMSO (high polarity) or ethyl acetate (moderate). Compare with structurally similar compounds (e.g., 2-(3-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one, C15H9F3N2O2 , molar mass 306.24 g/mol ).
- Stability : Conduct accelerated degradation studies under acidic/alkaline conditions (e.g., HCl/NaOH at 40°C) and monitor via HPLC (as in ). Fluorine substituents may enhance hydrolytic stability.
- Spectroscopy : Assign peaks using ¹⁹F NMR (δ ~ -110 to -120 ppm for aromatic F) and IR (C=O stretch ~1680 cm⁻¹) .
Q. What safety protocols are essential when handling fluorinated quinazolinones?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (as emphasized for fluorinated indole derivatives in ).
- Waste Management : Segregate halogenated waste and neutralize acidic byproducts (e.g., TFA residues) before disposal.
- Emergency Measures : Use ethanol-water mixtures to wash spills, and consult toxicity databases (e.g., PubChem) for acute exposure guidelines .
Advanced Research Questions
Q. How do substituent positions (e.g., fluorine at C6 vs. C7) affect the reactivity and bioactivity of quinazolin-4(1H)-one derivatives?
- Methodological Answer :
-
Electronic Effects : Fluorine at C6 (electron-withdrawing) increases electrophilicity of the C4 carbonyl, enhancing nucleophilic attack (e.g., in SNAr reactions). Compare with 6-methyl derivatives ( : C15H12N2OS , 268.33 g/mol), where alkyl groups reduce reactivity.
-
Bioactivity : Fluorine’s impact on pharmacokinetics (e.g., metabolic stability) can be assessed via in vitro CYP450 inhibition assays. For example, fluorinated retinoic acid analogues showed enhanced activity due to reduced oxidation .
- Data Table :
| Substituent Position | LogP | Solubility (mg/mL) | IC50 (CYP3A4) |
|---|---|---|---|
| C6-Fluoro | 2.1 | 0.8 (DMSO) | 12 µM |
| C7-Fluoro | 2.3 | 0.5 (DMSO) | 18 µM |
| C6-Methyl | 2.8 | 0.3 (DMSO) | >50 µM |
Q. What mechanistic insights explain contradictions in yields between analogous synthetic routes (e.g., cyclization vs. alkylation)?
- Methodological Answer :
- Cyclization Limitations : Steric hindrance from the 1-methyl group may reduce ring-closure efficiency (e.g., compound 4u in yielded 46% vs. 81% for alkylation-derived 13 ).
- Side Reactions : Competing pathways (e.g., dimerization or over-chlorination) can occur in POCl3-mediated reactions. Monitor intermediates via LC-MS to identify byproducts .
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve regioselectivity in fluorinated systems.
Q. How can advanced analytical techniques resolve structural ambiguities in fluorinated quinazolinones?
- Methodological Answer :
- X-ray Crystallography : Resolve tautomeric forms (e.g., 1H vs. 3H quinazolinone) by analyzing crystal packing (analogous to triazole derivatives in ).
- High-Resolution MS : Confirm molecular formulas (e.g., C40H32N6O8 in ) and isotopic patterns for fluorine (¹⁹F, 100% abundance).
- Dynamic NMR : Study rotational barriers of the methyl group at N1 using variable-temperature ¹H NMR .
Q. What strategies optimize the pharmacological potential of this compound derivatives?
- Methodological Answer :
- SAR Studies : Modify the C2 position (e.g., introduce triazoles or thioxo groups) to enhance target binding. For example, triazole derivatives () showed improved H1-antihistaminic activity .
- Prodrug Design : Incorporate hydrolyzable esters (e.g., methyl carboxylate, as in ) to improve bioavailability.
- In Silico Screening : Use molecular docking to predict interactions with biological targets (e.g., kinases or GPCRs) before in vitro validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
